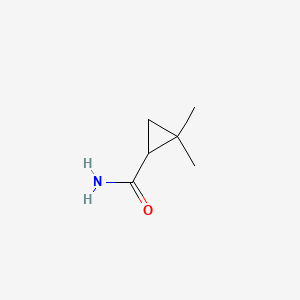

2,2-Dimethylcyclopropanecarboxamide

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,2-dimethylcyclopropane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c1-6(2)3-4(6)5(7)8/h4H,3H2,1-2H3,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBZQRYWKYBZZNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1C(=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40868383 | |

| Record name | 2,2-Dimethylcyclopropane-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40868383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"2,2-Dimethylcyclopropanecarboxamide CAS number and properties"

The following technical guide details the properties, synthesis, and pharmaceutical applications of 2,2-Dimethylcyclopropanecarboxamide , a critical chiral intermediate in the synthesis of the renal dehydropeptidase inhibitor, Cilastatin.

CAS Registry Number: 75885-58-4 (S-isomer) | 1759-55-3 (Racemic)

Executive Summary

This compound is a strained-ring organic amide primarily utilized as a chiral building block in the pharmaceutical industry.[1] Its most significant application is in the manufacturing of Cilastatin , a drug co-administered with the carbapenem antibiotic Imipenem to prevent its renal metabolism. The gem-dimethyl substitution on the cyclopropane ring confers unique steric properties and metabolic stability, making this motif highly valuable in medicinal chemistry for modulating drug half-life and enzyme binding affinity.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

Nomenclature & Identifiers

| Identifier | Detail |

| IUPAC Name | 2,2-Dimethylcyclopropane-1-carboxamide |

| Common Name | This compound |

| CAS Number (S-isomer) | 75885-58-4 (Key Pharmaceutical Grade) |

| CAS Number (Racemic) | 1759-55-3 |

| Molecular Formula | C₆H₁₁NO |

| Molecular Weight | 113.16 g/mol |

| SMILES (S-isomer) | CC1(C)C(N)=O |

| InChIKey | YBZQRYWKYBZZNT-UHFFFAOYSA-N |

Physical Properties

The following data represents the commercially relevant (S)-(+) enantiomer.

| Property | Value | Note |

| Appearance | White to off-white crystalline powder | Hygroscopic nature requires controlled storage. |

| Melting Point | 135 – 137 °C | Sharp melting range indicates high purity. |

| Boiling Point | ~204 °C | Predicted at 760 mmHg. |

| Density | ~1.0 g/cm³ | Predicted.[2] |

| Solubility | Soluble in Methanol, Ethanol, CHCl₃ | Sparingly soluble in water; soluble in polar organic solvents. |

| Optical Rotation | Concentration | |

| pKa | ~16.6 | Amide proton acidity (Predicted).[2] |

Synthesis & Manufacturing Methodologies

The industrial production of the (S)-enantiomer has shifted from classical chemical resolution to more efficient biocatalytic processes. This shift reduces solvent waste and eliminates the need for expensive chiral resolving agents.

Biocatalytic Route (Green Chemistry)

Modern manufacturing utilizes microbial nitrile hydratases (e.g., from Rhodococcus sp.[3] or Delftia tsuruhatensis) to selectively hydrate the racemic nitrile precursor.

Workflow:

-

Precursor Synthesis: Isobutylene is reacted with dichloroacetonitrile or diazoacetate derivatives to form racemic 2,2-dimethylcyclopropanecarbonitrile.

-

Enzymatic Kinetic Resolution: The racemic nitrile is subjected to a whole-cell biocatalyst containing nitrile hydratase. The enzyme stereoselectively converts one enantiomer (typically the (S)-nitrile) into the corresponding (S)-amide.

-

Purification: The unreacted (R)-nitrile is separated via extraction, and the (S)-amide is crystallized from the aqueous phase.

Chemical Synthesis Pathway

Classical routes involve the cyclopropanation of isobutylene followed by resolution.

-

Cyclopropanation: Reaction of isobutylene with ethyl diazoacetate (catalyzed by Cu or Rh) yields ethyl 2,2-dimethylcyclopropanecarboxylate.

-

Hydrolysis & Resolution: The ester is hydrolyzed to the acid, which is then resolved using a chiral amine (e.g., L-carnitine or quinine).

-

Amidation: The resolved (S)-acid is converted to the acid chloride and treated with ammonia to yield the final amide.

Synthesis Workflow Diagram

The following diagram illustrates the comparative pathways for producing the (S)-amide.

Caption: Biocatalytic kinetic resolution of racemic nitrile to yield high-purity (S)-amide.

Pharmaceutical Applications: Cilastatin Synthesis[1][9][10]

Role in Drug Architecture

Cilastatin is a specific inhibitor of renal dehydropeptidase-I (DHP-I).[4] The 2,2-dimethylcyclopropane moiety is critical for its inhibitory potency.[1] The (S)-configuration mimics the transition state of the dipeptide substrate hydrolyzed by DHP-I, effectively blocking the enzyme active site.

-

Precursor Function: The amide (CAS 75885-58-4) serves as a stable, transportable intermediate.

-

Activation: In the final stages of drug synthesis, the amide is hydrolyzed to (S)-2,2-dimethylcyclopropanecarboxylic acid .

-

Coupling: This acid is coupled with the heptenoic acid chain (typically via a mixed anhydride or acid chloride method) to form the amide linkage found in Cilastatin.

Mechanism of Action Diagram

The interaction between the cyclopropane motif and the DHP-I enzyme is key to preventing antibiotic degradation.

Caption: Cilastatin utilizes the steric bulk of the dimethylcyclopropane ring to competitively inhibit DHP-I.

Reactivity & Derivatives[8][14]

While primarily an acid precursor, the amide functionality allows for diverse chemical transformations:

-

Hofmann Rearrangement: Treatment with bromine and base (NaOH/Br₂) converts the amide into 2,2-dimethylcyclopropanamine . This amine is a valuable intermediate for other pharmaceutical series (e.g., quinolones).

-

Reduction: Reduction with LiAlH₄ yields the corresponding aminomethyl derivative.

-

Dehydration: Treatment with thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) reverts the amide to the nitrile.

Safety & Handling (MSDS Highlights)

-

Hazard Classification: Not classified as a dangerous good under GHS, but standard laboratory hygiene is mandatory.

-

Potential Hazards:

-

Inhalation: May cause respiratory tract irritation.[5]

-

Skin/Eye Contact: May cause mild irritation.

-

-

PPE: Nitrile gloves, safety goggles, and lab coat. Use in a well-ventilated fume hood to avoid dust inhalation.

-

Storage: Store in a cool, dry place. Keep container tightly closed to prevent moisture absorption (hygroscopic).

References

-

Biocatalytic Synthesis: Enzymatic production of Cilastatin intermediate via highly enantioselective hydrolysis.[6] PubMed.[5] Available at: [Link]

-

Chemical Properties: PubChem Compound Summary for CID 10197657, (S)-2,2-Dimethylcyclopropanecarboxamide. National Center for Biotechnology Information. Available at: [Link]

-

Cilastatin Process Chemistry: An improved, scalable and robust process for the synthesis of cilastatin sodium.[7] Semantic Scholar.[7] Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. chembk.com [chembk.com]

- 3. CN101445466A - Method for purifying 2, 2-dimethyl-cyclopropane carboxamide produced by biocatalytic method - Google Patents [patents.google.com]

- 4. CN101735099B - Synthesizing method of S-(+)-2, 2-dimethylcyclopropane carboxamide - Google Patents [patents.google.com]

- 5. (S)-2,2-Dimethylcyclopropanecarboxamide | C6H11NO | CID 10197657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Enzymatic production of Cilastatin intermediate via highly enantioselective hydrolysis of methyl (±)-2,2-dimethylcyclopropane carboxylate using newly isolated Rhodococcus sp. ECU1013 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. semanticscholar.org [semanticscholar.org]

"synthesis and characterization of 2,2-Dimethylcyclopropanecarboxamide"

An In-depth Technical Guide to the Synthesis and Characterization of 2,2-Dimethylcyclopropanecarboxamide

Introduction

This compound is a chiral organic compound that serves as a crucial building block in the synthesis of various pharmaceutical agents.[1] Its rigid cyclopropane scaffold and the presence of a carboxamide functional group make it a valuable intermediate in medicinal chemistry.[1] Notably, the (S)-enantiomer is a key intermediate in the synthesis of Cilastatin, a renal dehydropeptidase inhibitor that is co-administered with the antibiotic imipenem to prevent its degradation.[2][3][4]

This guide provides a comprehensive overview of a common and reliable laboratory-scale synthesis of this compound, along with detailed procedures for its purification and thorough characterization using modern analytical techniques. The methodologies described herein are designed to be self-validating, with an emphasis on the rationale behind experimental choices to ensure both success and a deeper understanding of the process.

Synthetic Strategy

The most straightforward and widely employed synthetic route to this compound involves a two-step process starting from 2,2-dimethylcyclopropanecarboxylic acid. This method is favored for its high yield and the ready availability of the starting material. The overall transformation is depicted below:

-

Acyl Chloride Formation: The carboxylic acid is first converted to its more reactive acyl chloride derivative.

-

Amidation: The acyl chloride is then reacted with an ammonia source to form the desired carboxamide.

Step 1: Synthesis of 2,2-Dimethylcyclopropanecarbonyl chloride

The conversion of a carboxylic acid to an acyl chloride is a standard transformation in organic synthesis. Thionyl chloride (SOCl₂) is a common reagent for this purpose due to its efficacy and the fact that the byproducts (SO₂ and HCl) are gaseous, which simplifies the workup procedure. A catalytic amount of N,N-dimethylformamide (DMF) is often added to facilitate the reaction through the formation of the Vilsmeier reagent, which is a more potent acylating agent.[5][6]

Experimental Protocol:

-

To a stirred solution of 2,2-dimethylcyclopropanecarboxylic acid (10.0 g, 87.6 mmol) in dichloromethane (100 mL) under a nitrogen atmosphere, add a catalytic amount of N,N-dimethylformamide (0.2 mL).

-

Cool the mixture to 0 °C using an ice bath.

-

Slowly add thionyl chloride (8.0 mL, 110 mmol) dropwise over 20 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2 hours.

-

The reaction progress can be monitored by taking a small aliquot, quenching it with methanol, and analyzing by TLC or GC-MS to observe the formation of the methyl ester.

-

Once the reaction is complete, the solvent and excess thionyl chloride are removed under reduced pressure to yield 2,2-dimethylcyclopropanecarbonyl chloride as a crude oil, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

The amidation of the acyl chloride is typically achieved by reacting it with an excess of aqueous ammonia. The excess ammonia acts as both the nucleophile and the base to neutralize the HCl generated during the reaction.

Experimental Protocol:

-

Cool a concentrated aqueous solution of ammonium hydroxide (30%, 100 mL) to 0 °C in an ice bath.

-

Dissolve the crude 2,2-dimethylcyclopropanecarbonyl chloride from the previous step in dichloromethane (50 mL).

-

Add the solution of the acyl chloride dropwise to the cold, vigorously stirred ammonium hydroxide solution. A white precipitate will form.

-

After the addition is complete, continue to stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

-

The solid product is collected by vacuum filtration and washed with cold water.

-

The crude product can be further purified by recrystallization.

Purification

Recrystallization is an effective method for purifying the crude this compound. The choice of solvent is critical; the compound should be soluble in the hot solvent and sparingly soluble in the cold solvent. A mixture of ethanol and water or dissolving the product in hot water and allowing it to crystallize upon cooling are common methods.[7]

Experimental Protocol (Recrystallization):

-

Transfer the crude solid to an Erlenmeyer flask.

-

Add a minimal amount of hot water (or an ethanol/water mixture) to dissolve the solid completely.

-

Allow the solution to cool slowly to room temperature.

-

Once crystals begin to form, cool the flask in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

The purity of the recrystallized product can be assessed by its melting point and spectroscopic analysis.

Characterization

A combination of spectroscopic methods is used to confirm the identity and purity of the synthesized this compound.

Physical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₁₁NO | [2][3][8] |

| Molecular Weight | 113.16 g/mol | [2][3][8] |

| Appearance | White to off-white crystalline powder | [1][2][3] |

| Melting Point | 135-137 °C | [2][3][9] |

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the number of different types of protons and their connectivity.

-

-NH₂ protons: A broad singlet between δ 5.5-7.5 ppm. The chemical shift can vary depending on concentration and solvent.

-

-CH- proton (methine): A triplet around δ 1.2-1.4 ppm due to coupling with the adjacent CH₂ protons.

-

-CH₃ protons (gem-dimethyl): Two singlets for the diastereotopic methyl groups, expected around δ 1.1 and δ 1.2 ppm.

-

-CH₂ protons (cyclopropane ring): Two multiplets corresponding to the diastereotopic methylene protons, expected between δ 0.5-0.9 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

-

C=O (amide carbonyl): Expected in the range of δ 175-180 ppm.

-

-C(CH₃)₂ (quaternary carbon): A signal around δ 25-30 ppm.[10]

-

-CH- (methine carbon): A signal around δ 20-25 ppm.

-

-CH₃ (methyl carbons): Two distinct signals for the two methyl groups, expected around δ 15-25 ppm.[10]

-

-CH₂- (methylene carbon): A signal around δ 15-20 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

-

N-H stretch: Two medium to sharp bands in the region of 3350-3180 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amide.

-

C-H stretch (alkane): Bands below 3000 cm⁻¹ corresponding to the C-H bonds of the methyl and methylene groups.[11]

-

C=O stretch (amide I band): A strong, sharp absorption band around 1650-1680 cm⁻¹.

-

N-H bend (amide II band): A band in the region of 1640-1550 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

-

Molecular Ion (M⁺): A peak at m/z = 113 corresponding to the molecular weight of the compound.

-

Fragmentation: Common fragmentation patterns for amides include the loss of the amide group and cleavage of the cyclopropane ring.

Visual Diagrams

Caption: Correlation of ¹H and ¹³C NMR signals with the structure of this compound.

Safety Precautions

-

Thionyl chloride is corrosive and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. It should be handled in a well-ventilated area or a fume hood.

-

Concentrated ammonium hydroxide is corrosive and has a pungent odor. Handle in a fume hood.

-

The reaction of the acyl chloride with ammonia is exothermic and should be performed with cooling.

References

-

ChemBK. (2024, April 9). (S)-(+)-2,2-dimethylcyclopropane-carboxamide. Retrieved from [Link]

-

ChemBK. (2024, April 9). (S)-(+)-2,2-Dimethyl Cyclopropane Carboxamide. Retrieved from [Link]

-

PubChem. (S)-2,2-Dimethylcyclopropanecarboxamide. Retrieved from [Link]

- Google Patents. DK0502525T3 - Biotechnological process for the preparation of S - (+) - 2,2-dimethylcyclopropane carboxamide and R - (-) - 2,2-dimethylcyclopropane carboxylic acid.

- Google Patents. CN101735099B - Synthesizing method of S-(+)-2, 2-dimethylcyclopropane carboxamide.

-

PrepChem. Preparation of 3-(2,2-Dichlorovinyl)-2,2-dimethyl-1-cyclopropanecarboxylic Acid. Retrieved from [Link]

-

ResearchGate. Synthesis and chiral resolution of 2,2-dimethylcyclopropane carboxylic acid. Retrieved from [Link]

- Google Patents. CN101445466A - Method for purifying 2, 2-dimethyl-cyclopropane carboxamide produced by biocatalytic method.

-

PrepChem. Synthesis of 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane carboxoyl chloride. Retrieved from [Link]

-

University of Colorado Boulder. The features of IR spectrum. Retrieved from [Link]

-

NIST WebBook. Propanamide, 2,2-dimethyl-. Retrieved from [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

ResearchGate. 1 H and 13 C NMR data for compound 2. Retrieved from [Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Livestock Metabolome Database. [1H,13C] 2D NMR Spectrum (). Retrieved from [Link]

-

Doc Brown's Chemistry. C-13 nmr spectrum of 2,2-dimethylpropane analysis of chemical shifts ppm interpretation of .... Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chembk.com [chembk.com]

- 3. chembk.com [chembk.com]

- 4. CN101735099B - Synthesizing method of S-(+)-2, 2-dimethylcyclopropane carboxamide - Google Patents [patents.google.com]

- 5. prepchem.com [prepchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. CN101445466A - Method for purifying 2, 2-dimethyl-cyclopropane carboxamide produced by biocatalytic method - Google Patents [patents.google.com]

- 8. (S)-2,2-Dimethylcyclopropanecarboxamide | C6H11NO | CID 10197657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. (S)-(+)-2,2-Dimethylcyclopropanecarboxamide | 75885-58-4 [chemicalbook.com]

- 10. C-13 nmr spectrum of 2,2-dimethylpropane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of neopentane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Thermodynamic Characterization & Process Engineering of (S)-2,2-Dimethylcyclopropanecarboxamide

The following guide is structured as a high-level technical whitepaper designed for pharmaceutical process chemists and researchers. It synthesizes available physicochemical data with standard operating procedures for thermodynamic characterization.

Executive Summary

(S)-(+)-2,2-Dimethylcyclopropanecarboxamide (hereafter (S)-DMCPA ) is the critical chiral building block for the synthesis of Cilastatin , a renal dehydropeptidase-I inhibitor co-administered with Imipenem. The thermodynamic profile of (S)-DMCPA—specifically its solid-liquid equilibrium (SLE), enthalpy of fusion, and polymorphic stability—directly dictates the efficiency of the chiral resolution and purification processes required to meet pharmaceutical purity standards (>99.5% ee).

This guide details the known physicochemical properties of (S)-DMCPA and provides authoritative experimental workflows for generating the missing thermodynamic data required for Quality by Design (QbD) process development.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

The molecule features a strained cyclopropane ring with a gem-dimethyl substitution, imparting significant steric bulk and rigidity. This structure influences its high melting point and specific solubility behavior in polar protic vs. aprotic solvents.

Key Identifiers

| Parameter | Specification |

| Chemical Name | (S)-(+)-2,2-Dimethylcyclopropanecarboxamide |

| CAS Number | 75885-58-4 (Specific to S-isomer) |

| Formula | C₆H₁₁NO |

| Molecular Weight | 113.16 g/mol |

| Synonyms | Cilastatin Impurity 21; (S)-DMCPA |

| Stereochemistry | (S)-enantiomer (Critical for bioactivity) |

Thermodynamic & Physical Properties

| Property | Value / Range | Source / Method |

| Melting Point ( | 135 – 137 °C | DSC / Capillary (Lit. Ref 1, 3) |

| Boiling Point | 203 – 204 °C | Atmospheric Pressure |

| Optical Rotation | ||

| Enthalpy of Fusion ( | To be determined via Protocol A | Typically derived from DSC integration |

| pKa | ~16.6 (Predicted) | Amide proton acidity |

| Solid Form | Crystalline Powder | White to off-white |

Process Note: The high melting point (135°C) relative to its molecular weight indicates strong intermolecular hydrogen bonding in the crystal lattice, characteristic of primary amides. This suggests that melt crystallization or high-temperature solubility screens are viable purification strategies.

Solubility & Phase Behavior[4][7][10]

Understanding the Solid-Liquid Equilibrium (SLE) is paramount for designing the crystallization step, which is the primary method for rejecting the unwanted (R)-enantiomer.

Solubility Landscape

Recent industrial studies have correlated the solubility of (S)-DMCPA using the modified Apelblat equation .[1] The solubility profile generally follows the rule of "like dissolves like," with high affinity for polar protic solvents capable of disrupting the amide hydrogen bond network.

-

High Solubility: Methanol, Ethanol (Protic solvents interact with the amide carbonyl).

-

Moderate Solubility: Ethyl Acetate, Acetone.

-

Low/Anti-Solvent: Water (pH dependent), Toluene, Heptane.

Process Implication: Anti-Solvent Crystallization

A common purification workflow involves dissolving the crude amide in a warm alcohol (Methanol or Ethanol) and cooling or adding an anti-solvent (Water or Heptane). The steep solubility curve in alcohols makes cooling crystallization highly effective.

Experimental Protocols for Thermodynamic Characterization

As specific granular data (e.g., exact

Protocol A: Differential Scanning Calorimetry (DSC)

Objective: Determine precise Melting Point (

-

Preparation: Weigh 3–5 mg of dried (S)-DMCPA into a Tzero aluminum pan. Crimp with a pinhole lid (to allow volatile escape if residual solvent is present).

-

Equilibration: Equilibrate at 25°C for 5 minutes.

-

Ramp: Heat from 25°C to 160°C at a rate of 10°C/min .

-

Analysis:

-

Identify the endothermic peak.

- : Extrapolated onset temperature (should align with 135°C).

-

Integration : Integrate the peak area to calculate

(J/g).

-

-

Validation: Run a Indium standard (

156.6°C) prior to analysis.

Protocol B: Gravimetric Solubility Determination

Objective: Generate solubility curves for the Apelblat model.

-

Saturation: Add excess (S)-DMCPA to 10 mL of solvent (e.g., Methanol, Toluene) in a jacketed glass vessel.

-

Equilibration: Stir at fixed temperature (

) for 24 hours. -

Sampling: Stop stirring and allow solids to settle for 1 hour.

-

Filtration: Withdraw supernatant using a pre-heated syringe filter (0.45 µm).

-

Gravimetry: Evaporate solvent from a weighed aliquot and dry residue to constant weight.

-

Calculation:

Process Engineering Visualizations

Diagram 1: Synthesis & Purification Workflow

This workflow illustrates the critical path from raw materials to the purified (S)-DMCPA intermediate, highlighting where thermodynamic control points (Crystallization) occur.

Caption: Synthesis pathway emphasizing the thermodynamic purification step (Crystallization) essential for chiral purity.

Diagram 2: Thermodynamic Characterization Logic

A decision tree for researchers to characterize the solid-state properties of (S)-DMCPA.

Caption: Logical workflow for validating thermodynamic properties before process scale-up.

References

-

ChemicalBook. (S)-(+)-2,2-Dimethylcyclopropanecarboxamide Product Properties (CAS 75885-58-4). Retrieved from

-

PubChem. Compound Summary: (S)-2,2-Dimethylcyclopropanecarboxamide.[2][3] National Library of Medicine. Retrieved from

-

Chem-Impex. Product Data Sheet: (S)-(+)-2,2-Dimethylcyclopropanecarboxamide. Retrieved from

-

ResearchGate. Measurement and Correlation for Solubility of (S)-(+)-2,2-Dimethyl-cyclopropane Carbox Amide in Different Solvents. (Contextual Citation for Methodology). Retrieved from

Sources

- 1. researchgate.net [researchgate.net]

- 2. (S)-2,2-Dimethylcyclopropanecarboxamide | C6H11NO | CID 10197657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (E)-7-(((R)-2-Amino-2-carboxyethyl)thio)-2-((S)-2,2-dimethylcyclopropanecarboxamido)hept-3-enoic Acid(Cilastatin impurity) | C16H26N2O5S | CID 168435113 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

"synthesis of Cilastatin using 2,2-Dimethylcyclopropanecarboxamide"

Application Note: High-Fidelity Synthesis of Cilastatin via Dehydro-Condensation of (S)-2,2-Dimethylcyclopropanecarboxamide

Executive Summary

This technical guide details the industrial-grade synthesis of Cilastatin , a potent renal dehydropeptidase-I (DHP-I) inhibitor, focusing specifically on the critical utilization of (S)-2,2-Dimethylcyclopropanecarboxamide . Unlike routes utilizing acid chlorides, this protocol employs a direct acid-catalyzed condensation (dehydration) strategy. This approach minimizes corrosive byproducts and streamlines the stereoselective formation of the Z-enamide pharmacophore.

The guide covers the reaction mechanism, step-by-step experimental protocols, critical process parameters (CPPs) for controlling the E/Z isomer ratio, and purification strategies to meet pharmaceutical purity standards (>99.5%).

Retrosynthetic Analysis & Pathway

The synthesis of Cilastatin hinges on the construction of the trisubstituted double bond with specific (

Figure 1: Retrosynthetic Disconnection of Cilastatin

Caption: Strategic disconnection showing the convergence of the amide and keto-ester fragments.

Critical Reagents & Materials

| Reagent | CAS No.[1][2] | Role | Purity Req. |

| (S)-2,2-Dimethylcyclopropanecarboxamide | 75885-58-4 | Chiral Nitrogen Source | >99.0% (ee >99%) |

| Ethyl 7-chloro-2-oxoheptanoate | 78834-75-0 | Carbon Backbone | >95.0% |

| p-Toluenesulfonic acid (p-TSA) | 104-15-4 | Acid Catalyst | Monohydrate |

| Toluene | 108-88-3 | Solvent / Azeotrope | ACS Grade |

| L-Cysteine Hydrochloride | 52-89-1 | Thiol Donor | >98.5% |

Experimental Protocol

Phase 1: Condensation of Amide and Keto-Ester

This step constructs the enamide skeleton. The reaction is an equilibrium process driven by the azeotropic removal of water.

Mechanism: The amide nitrogen attacks the ketone carbonyl of the heptanoate. Acid catalysis facilitates the elimination of water, forming the double bond. Steric bulk from the dimethylcyclopropane group and the thermodynamics of the system influence the E/Z ratio.

Protocol:

-

Setup: Equip a 2L reaction flask with a mechanical stirrer, thermometer, and a Dean-Stark trap topped with a reflux condenser.

-

Charging:

-

Add (S)-2,2-Dimethylcyclopropanecarboxamide (113.0 g, 1.0 mol).

-

Add Ethyl 7-chloro-2-oxoheptanoate (227.5 g, 1.1 mol).

-

Add Toluene (1200 mL).

-

Add p-TSA Monohydrate (2.0 g) as catalyst.

-

-

Reaction:

-

Heat the mixture to reflux (

). -

Maintain reflux for 18–24 hours, continuously removing water via the Dean-Stark trap.

-

Checkpoint: Monitor by HPLC.[3] Reaction is complete when the amide starting material is

.

-

-

Workup:

-

Cool to room temperature (

). -

Wash the organic layer with saturated

(2 x 300 mL) to remove p-TSA. -

Wash with brine (300 mL).

-

Dry over anhydrous

and concentrate under reduced pressure to yield the crude enamide ester (mixture of E and Z isomers).

-

Phase 2: Hydrolysis and Z-Isomer Isolation

The crude ester contains both E and Z isomers (typically 85:15 Z:E ratio). The hydrolysis step is coupled with a purification technique to isolate the pure Z-acid.

Protocol:

-

Hydrolysis:

-

Dissolve the crude ester in Ethanol (500 mL).

-

Add aqueous NaOH (20%, 1.2 eq) dropwise at

. -

Stir at

for 4 hours.

-

-

Isomer Management (Critical Step):

-

The Z-isomer salt is generally less soluble or forms specific aggregates compared to the E-isomer in certain solvent systems.

-

Acidify the reaction mixture to pH 3.0 using dilute HCl.

-

Extract into Ethyl Acetate or Dichloromethane.

-

Purification: Crystallize from a Toluene/Hexane mixture. The Z-isomer crystallizes preferentially.

-

Target: (Z)-7-chloro-2-((S)-2,2-dimethylcyclopropanecarboxamido)-2-heptenoic acid.[3][4]

-

Acceptance Criteria: HPLC Purity

, E-isomer

-

Phase 3: Formation of Cilastatin (Thio-etherification)

-

Coupling:

-

Dissolve L-Cysteine HCl (1.1 eq) in water. Adjust pH to ~10-11 using NaOH.

-

Add the purified Chloro-acid (from Phase 2) to the solution.

-

Stir at room temperature for 2-4 hours.

-

-

Isolation:

-

Adjust pH to 7.0.

-

Purify via hydrophobic interaction chromatography (e.g., HP-20 resin) or via lyophilization if salt-free.

-

Process Workflow & Logic

Figure 2: Process Flow Diagram (PFD)

Caption: Operational workflow for the conversion of 2,2-dimethylcyclopropanecarboxamide to Cilastatin.

Technical Insights & Troubleshooting

Controlling Stereochemistry (The Z-Factor)

The biological activity of Cilastatin resides almost exclusively in the (Z)-isomer .

-

Thermodynamics: The condensation reaction naturally favors the Z-isomer due to hydrogen bonding between the amide proton and the ester carbonyl oxygen in the transition state.

-

Troubleshooting High E-Content: If the E-isomer content exceeds 15% in the crude stage, check the reaction temperature. Higher temperatures (

) can promote thermal isomerization. Ensure the solvent is pure Toluene (bp

Analytical Controls

Use the following HPLC parameters to validate the intermediate:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18,

). -

Mobile Phase: Phosphate Buffer (pH 3.0) : Acetonitrile (Gradient).

-

Detection: UV at 210 nm.

-

Retention Time: The E-isomer typically elutes before the Z-isomer due to polarity differences caused by the internal H-bond in the Z-form.

References

-

Merck & Co., Inc. (1982). Process for preparing 7-halo-2-oxo-heptanoic acid esters. US Patent 4,311,641. Link

-

Sumitomo Chemical Co. (1985). Process for producing cilastatin. US Patent 4,539,208. Link

-

Sonavane, S. U., et al. (2017).[5] An improved, scalable and robust process for the synthesis of cilastatin sodium. World Journal of Pharmaceutical Sciences. Link

-

Ningbo Inno Pharmchem. (2023). Technical Data Sheet: (S)-2,2-Dimethylcyclopropanecarboxamide. Link

-

Ranbaxy Laboratories. (2011). Processes for the preparation of cilastatin. WO Patent 2011061609A2. Link

Sources

- 1. Ethyl 7-chloro-2-oxoheptanoate | 78834-75-0 [chemicalbook.com]

- 2. CN101735099B - Synthesizing method of S-(+)-2, 2-dimethylcyclopropane carboxamide - Google Patents [patents.google.com]

- 3. CN110305033A - A kind of purification process of cilastatin sodium intermediate - Google Patents [patents.google.com]

- 4. KR100957725B1 - Method for preparing intermediate of cilastatin - Google Patents [patents.google.com]

- 5. semanticscholar.org [semanticscholar.org]

Application Note: Biocatalytic Synthesis of (S)-2,2-Dimethylcyclopropanecarboxamide via Enzymatic Kinetic Resolution

Executive Summary

This guide details the protocol for the biocatalytic production of (S)-2,2-dimethylcyclopropanecarboxamide ((S)-DMCPCA), a critical chiral intermediate in the synthesis of Cilastatin .[1][2] Cilastatin is a renal dehydropeptidase-I inhibitor co-administered with the antibiotic Imipenem to prevent its degradation.

While chemical synthesis routes often require harsh conditions and expensive chiral auxiliaries, the biocatalytic route described herein utilizes an R-stereoselective amidase (EC 3.5.1.4) to perform a kinetic resolution of the racemic amide. This process selectively hydrolyzes the unwanted (R)-isomer to the acid, leaving the desired (S)-amide in high enantiomeric excess (>99% ee) and yield.[2][3][4]

Biocatalytic Strategy & Mechanism[5][6]

The Kinetic Resolution Principle

The core of this application is enantioselective hydrolysis . The starting material is racemic 2,2-dimethylcyclopropanecarboxamide ((R,S)-DMCPCA).[2][5][6] The enzyme employed is an R-amidase (e.g., derived from Delftia tsuruhatensis or Brevibacterium epidermidis).[2][4]

-

Substrate: (R,S)-2,2-Dimethylcyclopropanecarboxamide[2][4][5][6][7]

-

Reaction: The enzyme attacks the amide bond of the (R)-enantiomer.

-

Products:

Reaction Pathway Diagram[7]

Caption: Workflow of the R-amidase mediated kinetic resolution of (R,S)-DMCPCA.

Materials and Equipment

Reagents

-

Substrate: Racemic this compound (Purity >98%).[1][2][4][5][6][7]

-

Biocatalyst: Recombinant E. coli cells expressing R-amidase (e.g., Delftia tsuruhatensis CCTCC M 205114 gene) or lyophilized enzyme powder.[5]

-

Buffer: Potassium Phosphate Buffer (PBS), 50 mM, pH 7.5–8.5.[5]

-

Solvents: Acetone (for elution), Ethyl Acetate (for extraction), Methanol (HPLC grade).[5]

-

Resin (Optional): Macroporous adsorption resin (e.g., HZ801) for product separation.[5]

Equipment

-

Thermostatic shaker or stirred tank bioreactor (1L – 5L scale).

-

High-Performance Liquid Chromatography (HPLC) with Chiral Column.

-

Centrifuge (for biomass removal).[3]

-

Rotary Evaporator.

Experimental Protocol

Enzyme Preparation (Whole-Cell Catalyst)

Note: This protocol assumes the use of a recombinant E. coli strain expressing the amidase gene.[2]

-

Inoculation: Inoculate LB medium containing appropriate antibiotic (e.g., Kanamycin/Ampicillin) with the recombinant strain.

-

Induction: Grow at 37°C until OD600 reaches 0.6–0.8. Induce with IPTG (0.1–0.5 mM) and incubate at 25–30°C for 12–16 hours to maximize soluble protein expression.

-

Harvest: Centrifuge at 6,000 rpm for 10 min at 4°C. Discard supernatant.

-

Wash: Resuspend cell pellet in 50 mM Phosphate Buffer (pH 7.5) and centrifuge again.

-

Storage: Use wet cells immediately or store at -80°C.

Bioconversion (Kinetic Resolution)

Standard Batch Conditions:

-

Substrate Loading: 50–100 g/L (0.35–0.70 M).

-

Biocatalyst Loading: 10–20 g/L (wet cell weight).

-

pH: 8.0 (Maintain using auto-titration with 1M NaOH if necessary, though hydrolysis produces ammonium which may buffer or raise pH).[5]

-

Agitation: 200 rpm.

Step-by-Step:

-

Suspend wet cells (10 g) in 450 mL of Phosphate Buffer (50 mM, pH 8.0).

-

Add 25 g of racemic (R,S)-DMCPCA.

-

Incubate at 35°C with shaking.

-

Monitoring: Withdraw 200 µL aliquots every 30 minutes. Dilute with methanol, centrifuge to remove cells, and analyze via Chiral HPLC.[5]

-

Endpoint: Stop reaction when the (R)-amide is completely consumed (typically 4–18 hours depending on loading). The theoretical maximum yield of (S)-amide is 50%.

Downstream Processing (Purification)

Since the product mixture contains a neutral amide ((S)-Target) and an anionic acid ((R)-Byproduct) at alkaline pH, separation is straightforward.

Method A: Resin Adsorption (Industrial Standard)

-

Clarification: Centrifuge reaction mixture to remove cell debris.

-

Adsorption: Pass the supernatant through a macroporous resin column (e.g., HZ801).

-

Washing: Wash with water to remove the (R)-acid and salts.

-

Elution: Elute the (S)-amide using 80% (v/v) Acetone or Ethanol.

-

Crystallization: Concentrate the eluate under vacuum. Crystallize (S)-DMCPCA from the concentrate (often using cooling crystallization at 4°C).

Method B: Liquid-Liquid Extraction (Lab Scale)

-

Adjust pH of the clarified reaction mixture to pH 10.0 (ensures (R)-acid is fully ionized).

-

Extract 3 times with Ethyl Acetate. The (S)-amide partitions into the organic phase.

-

Dry organic phase over

, filter, and evaporate to obtain crude (S)-amide.[5]

Analytical Methods (Quality Control)

Validation is critical. The reaction must be monitored for both conversion rate and enantiomeric excess.

Chiral HPLC Method[7]

-

Column: Chiralcel OD-H or AD-H (Daicel), 4.6 mm × 250 mm.[5]

-

Mobile Phase: n-Hexane : Isopropanol (90 : 10 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm or 220 nm.

-

Temperature: 25°C.

Retention Times (Approximate for OD-H):

-

(S)-Amide: ~12.5 min

-

(R)-Amide: ~16.0 min (This peak should disappear over time)[5]

-

(R)-Acid: Elutes near void volume or requires acidification/different method (often not retained well on OD-H in normal phase). Note: To track the acid, a C18 reverse-phase method is preferred.[5]

Calculation of Parameters

-

Conversion (

): -

Enantiomeric Excess (

): -

Enantiomeric Ratio (

): Calculate using the equation:

Data Summary & Performance Benchmarks

The following table summarizes performance metrics from key validated strains found in literature.

| Strain / Source | Enzyme Type | Temp (°C) | Time (h) | Yield of (S)-Amide (%) | E-value | |

| D. tsuruhatensis (Rec.[2][3][6] E. coli) | R-Amidase | 35 | 18 | 45.9 - 48.0 | > 99.3 | > 100 |

| B. epidermidis ZJB-07021 | R-Amidase | 35 | 1.2 | 41.1 | > 99.0 | 23 |

| Comamonas acidovorans | R-Amidase | 30 | 24 | 42.0 | 98.5 | > 50 |

Note: Theoretical max yield is 50%.[11] Yields approaching 48-49% indicate a highly efficient resolution with minimal product loss.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion (<40%) | Enzyme inhibition by product (Acid) or substrate. | Maintain pH strictly at 8.0 to keep acid ionized. Increase biocatalyst loading.[12] |

| Low | Non-specific hydrolysis or racemization. | Lower reaction temperature (e.g., to 25°C) to improve E-value.[5] Check strain purity. |

| Emulsion during Extraction | Presence of cell debris or proteins. | Ensure thorough centrifugation/filtration before extraction. Use diatomaceous earth (Celite) filtration. |

| Acid/Amide Separation Poor | Resin saturation or incorrect pH. | Ensure loading pH > 8.5 for resin step. Regenerate resin with methanol before use. |

References

-

Zheng, G. W., et al. (2008).[3][5][8][9] "R-enantioselective hydrolysis of this compound by amidase from a newly isolated strain Brevibacterium epidermidis ZJB-07021." Journal of Applied Microbiology. Link

-

Zhang, J., et al. (2010).[5] "Industrial production of S-2,2-dimethylcyclopropanecarboxamide with a novel recombinant R-amidase from Delftia tsuruhatensis." Bioresource Technology. Link

-

Wang, Y. J., et al. (2011).[5] "Enantioselective hydrolysis of (R)-2,2-dimethylcyclopropane carboxamide by immobilized cells of an R-amidase-producing bacterium." Applied Biochemistry and Biotechnology. Link

-

Liu, Z. Q., et al. (2013).[5][13] "Enzymatic production of Cilastatin intermediate via highly enantioselective hydrolysis." Applied Microbiology and Biotechnology. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. biocat.jiangnan.edu.cn [biocat.jiangnan.edu.cn]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. CN101445466A - Method for purifying 2, 2-dimethyl-cyclopropane carboxamide produced by biocatalytic method - Google Patents [patents.google.com]

- 6. Enantioselective hydrolysis of (R)-2, 2-dimethylcyclopropane carboxamide by immobilized cells of an R-amidase-producing bacterium, Delftia tsuruhatensis CCTCC M 205114, on an alginate capsule carrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. R-enantioselective hydrolysis of this compound by amidase from a newly isolated strain Brevibacterium epidermidis ZJB-07021 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. academic.oup.com [academic.oup.com]

- 10. hrcak.srce.hr [hrcak.srce.hr]

- 11. Simultaneous Enantiodivergent Synthesis of Diverse Lactones and Lactams via Sequential One-Pot Enzymatic Kinetic Resolution–Ring-Closing Metathesis Reactions | MDPI [mdpi.com]

- 12. Synthesizing Chiral Drug Intermediates by Biocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Enzymatic production of Cilastatin intermediate via highly enantioselective hydrolysis of methyl (±)-2,2-dimethylcyclopropane carboxylate using newly isolated Rhodococcus sp. ECU1013 - PubMed [pubmed.ncbi.nlm.nih.gov]

"protocols for acylation reactions with 2,2-Dimethylcyclopropanecarboxamide"

Application Note: High-Fidelity N-Acylation Protocols for 2,2-Dimethylcyclopropanecarboxamide Scaffolds

Executive Summary

This compound (DMC-Amide) is a critical pharmacophore, most notably serving as the chiral anchor in the synthesis of Cilastatin , a dehydropeptidase-I inhibitor. While the cyclopropane ring confers unique metabolic stability and rigid stereochemical projection, the gem-dimethyl group at the C2 position introduces significant steric occlusion near the amide nitrogen.

This guide details three validated protocols for the N-acylation of DMC-Amide. Unlike simple primary amides, DMC-Amide requires specific activation strategies to overcome the steric barrier of the adjacent methyl groups without compromising the integrity of the strained cyclopropane ring.[1]

Strategic Analysis: The Substrate Challenge

Successful acylation requires navigating two competing factors: Steric Hindrance and Ring Strain .[1]

-

The Steric Wall: The gem-dimethyl group at C2 creates a "steric wall" that impedes the approach of bulky electrophiles to the amide nitrogen. Standard Schotten-Baumann conditions (aqueous base/DCM) often result in low yields or incomplete conversion.

-

The Strain Penalty: The cyclopropane ring possesses

27.5 kcal/mol of ring strain. While the amide group stabilizes the ring against nucleophilic opening, strong Lewis acids (often used in Friedel-Crafts type acylations) can trigger ring-opening or rearrangement to acyclic isomers. -

Acidity: The

of the primary amide protons (

Decision Matrix for Protocol Selection

| Condition | Target Electrophile | Recommended Protocol | Key Advantage |

| High Steric Bulk | Hindered Acid Chlorides / Anhydrides | Protocol A (Lithiation) | Irreversible deprotonation forces reaction completion.[1] |

| Standard / Lab Scale | Simple Acyl Chlorides (e.g., Acetyl, Benzoyl) | Protocol B (Catalytic) | Mild conditions; operationally simple. |

| Chiral/Sensitive | Complex Esters / Activated Acids | Protocol C (Coupling) | Preserves stereocenters; avoids strong bases.[1] |

Experimental Protocols

Protocol A: Lithium-Mediated N-Acylation (The "Hard" Acylation)

Best for: Sterically hindered electrophiles or when quantitative conversion is required.

Mechanism: Deprotonation with LiHMDS generates a "naked" imidate lithium species, which is sufficiently nucleophilic to attack hindered acyl chlorides.

Materials:

-

Substrate: this compound (1.0 equiv)

-

Base: LiHMDS (Lithium bis(trimethylsilyl)amide), 1.0 M in THF (1.2 equiv)

-

Electrophile: Acyl Chloride (1.2 equiv)

-

Solvent: Anhydrous THF (0.2 M concentration)

Step-by-Step Workflow:

-

Setup: Flame-dry a 2-neck round-bottom flask under Argon. Charge with DMC-Amide (1.0 equiv) and anhydrous THF. Cool to -78 °C .

-

Deprotonation: Add LiHMDS (1.2 equiv) dropwise over 10 minutes. The solution may turn pale yellow.

-

Equilibration: Stir at -78 °C for 30 minutes, then warm to 0 °C for 15 minutes to ensure complete metallation. (Note: The lithium amide is stable at this temperature).

-

Acylation: Re-cool to -78 °C. Add the Acyl Chloride (1.2 equiv) dropwise (neat or dissolved in minimal THF).

-

Reaction: Allow the mixture to warm slowly to room temperature (RT) over 4 hours.

-

Quench: Quench with saturated aqueous

. -

Workup: Extract with EtOAc (

). Wash combined organics with brine, dry over

Critical Control Point: Do not use amine bases (Et3N) here; they are insufficient to deprotonate the amide fully against the steric gradient.

Protocol B: DMAP-Catalyzed Acylation (The "Soft" Acylation)

Best for: Routine synthesis with reactive acyl chlorides (e.g., Acetyl chloride, Pivaloyl chloride).

Mechanism: DMAP acts as a nucleophilic catalyst, forming a highly reactive

Materials:

-

Substrate: DMC-Amide (1.0 equiv)

-

Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 – 0.2 equiv)

-

Base: Triethylamine (

) or DIPEA (1.5 equiv) -

Electrophile: Acid Anhydride or Chloride (1.2 equiv)

-

Solvent: Dichloromethane (DCM) (dry)[3]

Step-by-Step Workflow:

-

Dissolution: Dissolve DMC-Amide (1.0 equiv),

(1.5 equiv), and DMAP (0.1 equiv) in dry DCM at 0 °C . -

Addition: Add the electrophile (e.g., Acetic Anhydride) dropwise.

-

Reflux (Optional): If the reaction is sluggish after 2 hours at RT (monitored by TLC), heat to mild reflux (40 °C). The cyclopropane ring is stable at this temperature.

-

Workup: Wash with 1M HCl (to remove DMAP/Amine), then saturated

, then brine.

Protocol C: Copper-Catalyzed Goldberg-Type Coupling

Best for: N-Arylation or coupling with vinyl halides/esters where nucleophilic attack is disfavored.[1]

Mechanism: A Copper(I)/Diamine complex facilitates the oxidative addition into an aryl/vinyl halide or activation of an amide bond, bypassing direct nucleophilic attack constraints.

Materials:

-

Substrate: DMC-Amide (1.0 equiv)

-

Catalyst: CuI (10 mol%)

-

Ligand:

-Dimethylethylenediamine (DMEDA) (20 mol%) -

Base:

(2.0 equiv) -

Electrophile: Aryl/Vinyl Iodide or Activated Ester (1.2 equiv)

-

Solvent: 1,4-Dioxane

Step-by-Step Workflow:

-

Charge: In a glovebox or under Ar flow, combine DMC-Amide, CuI,

, and the electrophile in a pressure vial. -

Solvation: Add Dioxane and DMEDA. Cap the vial tightly.

-

Heating: Heat to 80–100 °C for 12–24 hours.

-

Filtration: Cool to RT, dilute with EtOAc, and filter through a pad of Celite to remove inorganic salts.

Mechanistic Visualization

The following diagram illustrates the divergent pathways for acylation based on the chosen protocol.

Figure 1: Mechanistic pathways for N-acylation. Protocol A utilizes direct metallation to overcome the gem-dimethyl steric wall, while Protocol B relies on catalytic activation of the electrophile.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion (<30%) | Steric hindrance of the gem-dimethyl group blocking approach.[1] | Switch to Protocol A (LiHMDS). Increase reaction time at 0°C before adding electrophile. |

| Ring Opening (Byproducts) | Acid-catalyzed rearrangement of the cyclopropane ring.[1] | Avoid strong Lewis acids ( |

| O-Acylation (Imidate formation) | Kinetic trapping at Oxygen (Ambident nucleophile). | Use harder solvents (THF) over dipolar aprotic solvents (DMF) to favor N-acylation. Warm the reaction to allow thermodynamic rearrangement to the N-acyl product (Mumm rearrangement). |

| Epimerization | Loss of stereochemistry at the cyclopropane C1 position. | Rare, but possible with strong bases and long reflux. Keep Protocol A temperature strictly controlled ( |

References

-

Biocatalytic Synthesis of Cilastatin Intermediates

-

Development of industrial bioprocesses for (S)-2,2-dimethylcyclopropanecarboxamide, a key intermediate for Cilastatin.

-

Source:

-

-

General N-Acylation of Hindered Amides

-

Cilastatin & Cyclopropane Pharmacophores

- Overview of the chemical behavior of 2,2-dimethylcyclopropane deriv

-

Source:

-

Transition Metal Catalyzed Amidation

- Modern protocols for coupling amides with aryl/vinyl halides, relevant for Protocol C.

-

Source:

Sources

"large-scale synthesis of 2,2-Dimethylcyclopropanecarboxamide"

Executive Summary

This Application Note details the scalable, industrial-grade synthesis of 2,2-Dimethylcyclopropanecarboxamide , a critical pharmacophore and intermediate in the manufacturing of Cilastatin (a dehydropeptidase-I inhibitor co-administered with Imipenem).

While traditional batch synthesis involving diazoacetates presents severe safety risks (explosion hazards, heat accumulation), this guide prioritizes a Continuous Flow Chemistry approach for the ring-forming step, followed by a high-throughput ammonolysis. This methodology ensures process safety, stereochemical control potential, and scalability suitable for kilogram-to-ton production.

Key Advantages of this Protocol:

-

Safety: Mitigates the explosion risk of Ethyl Diazoacetate (EDA) via low active inventory in flow reactors.

-

Efficiency: Utilizes a copper-catalyzed carbenoid insertion with high atom economy.

-

Scalability: Seamless transition from lab-scale optimization to pilot-plant production.

Retrosynthetic Analysis & Strategy

The synthesis is designed around two critical transformations:

-

Intermolecular Carbenoid Cyclopropanation: The construction of the strained cyclopropane ring using Isobutene and Ethyl Diazoacetate (EDA).

-

Nucleophilic Acyl Substitution (Amidation): Conversion of the ester to the primary amide.

Strategic Choice:

-

Why Flow Chemistry? EDA is shock-sensitive and highly exothermic upon decomposition (

). Batch accumulation is unacceptable at scale. A continuous flow reactor (CFR) allows for excellent heat transfer and immediate quenching. -

Catalyst Selection: While Rhodium (Rh₂(OAc)₄) is highly active, Copper(I) Triflate or Aratani-type Copper complexes are preferred for cost-efficiency and specific stereocontrol in industrial settings.

Diagram 1: Reaction Pathway

Caption: Reaction pathway highlighting the [2+1] cycloaddition followed by ammonolysis. Step 1 requires strict thermal control.

Critical Process Parameters (CPPs)

| Parameter | Specification | Rationale |

| EDA Concentration | < 15% w/w in Toluene | Prevents runaway decomposition; ensures thermal stability. |

| Reactor Temperature | 40°C ± 2°C | Balances reaction rate vs. diazo decomposition. |

| Residence Time | 2–5 minutes (Flow) | Ensures complete conversion without byproduct formation (dimerization). |

| Isobutene Equivalents | 2.0 – 3.0 eq. | Excess olefin suppresses fumarate/maleate (dimer) formation. |

| Water Content | < 0.05% | Water quenches the carbene/diazo, lowering yield. |

Detailed Experimental Protocols

Protocol A: Continuous Flow Cyclopropanation

Target: Ethyl 2,2-dimethylcyclopropanecarboxylate

Equipment Setup:

-

Pumps: Dual piston pumps (e.g., Knauer or Vapourtec) for steady dosing.

-

Reactor: Tubular coil reactor (PFA or Stainless Steel), 10 mL volume.

-

Back Pressure Regulator (BPR): Set to 5–8 bar (keeps Isobutene liquefied).

Reagents:

-

Stream A: Isobutene (liquefied) mixed with Toluene.

-

Stream B: Ethyl Diazoacetate (EDA) (15 wt%) + Cu(OTf) (1 mol%) in Toluene.

Step-by-Step Procedure:

-

System Inertization: Purge the entire flow path with anhydrous Toluene to remove oxygen and moisture.

-

Pressurization: Set the BPR to 8 bar. Prime pumps with pure solvent until system pressure stabilizes.

-

Feed Preparation:

-

Precaution: Handle EDA behind a blast shield. Do not concentrate EDA >20%.

-

Prepare Stream B: Dissolve Cu(OTf) (Benzene complex) in anhydrous Toluene. Add EDA slowly at 0°C.

-

-

Reaction Initiation:

-

Set reactor bath to 40°C.

-

Start Stream A (Isobutene) flow rate at 2.0 mL/min.

-

Start Stream B (EDA/Cat) flow rate at 1.0 mL/min.

-

-

Steady State: Discard the first 2 reactor volumes (dispersion zone). Collect the steady-state output into a quench vessel containing cold acetic acid/toluene.

-

Workup:

-

Wash the organic effluent with saturated NaHCO₃, then brine.

-

Evaporate solvent (Toluene) under reduced pressure.[1]

-

Yield Expectation: >90% conversion; >85% isolated yield.

-

Protocol B: High-Pressure Ammonolysis

Target: this compound[2]

Rationale: Direct conversion of ester to amide avoids the corrosive acid chloride route.

Step-by-Step Procedure:

-

Loading: Charge the crude Ethyl 2,2-dimethylcyclopropanecarboxylate into a high-pressure autoclave (Hastelloy or SS316).

-

Ammonia Addition: Add 7N Ammonia in Methanol (10 equivalents).

-

Catalytic Additive: Add 0.1 eq NaOMe to accelerate the reaction (optional, but recommended for speed).

-

-

Reaction: Seal the autoclave. Heat to 80°C for 12 hours. Internal pressure will rise (approx. 3–5 bar).

-

Monitoring: Monitor via HPLC (disappearance of ester peak).

-

Isolation:

Process Safety & Flow Diagram

The following diagram illustrates the continuous flow setup designed to handle the hazardous diazo reagent safely.

Diagram 2: Continuous Flow Reactor Setup

Caption: Continuous flow setup ensuring rapid mixing and thermal management of the exothermic cyclopropanation.

Analytical Controls & Specifications

To ensure pharmaceutical grade quality (Cilastatin precursor), the following analytical methods must be validated.

Method A: HPLC Analysis (Purity)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 150 x 4.6 mm, 5 µm).

-

Mobile Phase: Gradient Acetonitrile : Water (0.1% H₃PO₄). 10:90

90:10 over 20 mins. -

Detection: UV @ 210 nm (Amide absorption).

-

Retention Times (Approx):

-

Amide Product: 4.5 min

-

Ester Intermediate: 12.0 min

-

Dimer Impurity (Fumarate): 14.5 min

-

Method B: GC-FID (Residual Solvents/Reagents)

-

Critical Check: Ensure no residual Ethyl Diazoacetate remains in the ester intermediate before heating in the amidation step.

-

Limit: EDA < 5 ppm.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield (Step 1) | Water in solvent | Dry Toluene over molecular sieves (3Å). Water kills the carbene. |

| High Dimer Formation | Low Isobutene concentration | Increase Isobutene equivalents (Stream A flow rate). |

| Pressure Fluctuation | N₂ gas evolution | Ensure BPR is set >5 bar to keep N₂ in solution until exit. |

| Incomplete Amidation | Temperature too low | Increase autoclave temp to 90°C or add more NaOMe catalyst. |

References

-

Aratani, T. (1985). "Catalytic Asymmetric Synthesis of Cyclopropane Derivatives with Chiral Copper Carbenoids." Pure and Applied Chemistry, 57(12), 1839–1844. Link

-

Clark, J. D., et al. (2002).[5][6] "Understanding the Large-Scale Chemistry of Ethyl Diazoacetate via Reaction Calorimetry." Thermochimica Acta, 392, 177–186.[5][6] Link[5]

-

Sumitomo Chemical Co. (1982). "Process for producing cyclopropanecarboxylic acid derivatives."[3][7] U.S. Patent 4,329,496. Link

-

Organic Syntheses. (2008). "Cyclopropanation with Ethyl Diazoacetate." Org.[8] Synth., 85, 1. Link

-

BenchChem. (2025). "Application Notes for Large-Scale Synthesis of Cyclopropane Derivatives." Link

Sources

- 1. KR100957725B1 - Method for preparing intermediate of cilastatin - Google Patents [patents.google.com]

- 2. CN110305033A - A kind of purification process of cilastatin sodium intermediate - Google Patents [patents.google.com]

- 3. "Processes For The Preparation Of Cyclopropanecarboxylic Acid" [quickcompany.in]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Ethyl diazoacetate - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

Troubleshooting & Optimization

Technical Support Center: 2,2-Dimethylcyclopropanecarboxamide Synthesis

Status: Operational Subject: Yield Optimization & Troubleshooting Guide Target Molecule: (S)-(+)-2,2-Dimethylcyclopropanecarboxamide (Cilastatin Intermediate)

Executive Summary & Synthesis Logic

The Challenge: The synthesis of 2,2-dimethylcyclopropanecarboxamide is chemically deceptive. While the cyclopropane ring formation (via carbenoid insertion) is the most famous step, the subsequent conversion to the amide is often where yield is silently lost due to the steric hindrance of the gem-dimethyl group . This bulky group at the C2 position shields the carbonyl carbon, making nucleophilic attack slower and increasing the likelihood of competitive hydrolysis or incomplete conversion.

The Solution Architecture: To maximize yield, we must abandon "standard" amidation protocols in favor of high-energy intermediates (Acid Chlorides) or biocatalytic precision. This guide prioritizes the Acid Chloride Route as it is the current industrial standard for high-throughput synthesis, while offering troubleshooting for the Nitrile Hydrolysis route.

Workflow Visualization

The following diagram outlines the critical decision nodes in the synthesis pathway.

Caption: Critical path analysis for this compound synthesis. Red nodes indicate high-risk failure points.

Module A: The Amidation Protocol (Acid Chloride Route)

Context: Direct aminolysis of the ester is kinetically disfavored due to the gem-dimethyl steric block. You must proceed via the Acid Chloride.[1]

Step-by-Step Protocol

-

Activation: Charge the reactor with 2,2-dimethylcyclopropanecarboxylic acid (1.0 eq) and Toluene (5 vol).

-

Catalysis: Add DMF (0.05 eq). Critical: DMF forms the Vilsmeier-Haack reagent in situ, essential for overcoming steric bulk.

-

Chlorination: Add Thionyl Chloride (

, 1.2 eq) dropwise at 40-50°C. Reflux for 2-3 hours until gas evolution ( -

Distillation: Remove excess

under reduced pressure. Failure to remove excess reagent will cause violent exotherms in the next step. -

Amidation (Schotten-Baumann Conditions):

-

Cool the Acid Chloride residue to 0°C.[1]

-

Dissolve in DCM or Toluene.

-

Add 25% Aqueous Ammonia (

, 3.0 eq) slowly, maintaining temp <10°C. -

Optional but Recommended: Add a phase transfer catalyst (TBAB, 0.01 eq) if using Toluene.

-

Troubleshooting The Amidation

| Symptom | Probable Cause | Corrective Action |

| Low Yield (<60%) | Hydrolysis of Acid Chloride | The Acid Chloride is reverting to Acid before reacting with Ammonia. Ensure the organic phase is dry.[2] Increase agitation speed (RPM) to maximize interfacial surface area. |

| Violent Exotherm | Residual Thionyl Chloride | Incomplete distillation in Step 4. Ensure vacuum strip is thorough. Co-evaporate with toluene twice to remove trapped |

| Product is Oily/Sticky | Impurity: Dimer Formation | The starting acid contained significant impurities from the cyclopropanation step. Recrystallize the final amide in Heptane/Toluene (4:1). |

| Slow Reaction | Steric Hindrance | The gem-dimethyl group is blocking the attack. Increase |

Module B: Precursor Quality (The Hidden Variable)

Context: The yield of the amide is often determined before the amidation step. If your starting ester/acid has low diastereomeric excess (de) or enantiomeric excess (ee), the final crystallization will result in massive mass loss.

Logic Gate: Impurity Management

The most common impurity is the ring-opened isomer or the trans-isomer (if targeting cis, though trans is usually the thermodynamic product).

Caption: Decision logic for precursor qualification. Proceeding with impure acid exponentially reduces amide yield.

Recommendation: If your crude acid purity is <95%, do not proceed to amidation. Recrystallize the acid from Hexane. The amide is much harder to purify than the acid.

Module C: Advanced Troubleshooting (FAQ)

Q: Can I use direct aminolysis on the ester to avoid Thionyl Chloride? A: Generally, No. The gem-dimethyl group makes the ester carbonyl extremely sluggish. While you can use high-pressure reactors (autoclave) with Methanolic Ammonia at 80°C, the reaction often stalls at 70% conversion. The Acid Chloride route, despite being two steps, is higher yielding overall because the conversion is quantitative.

Q: My product is trapped in the mother liquor. How do I recover it? A: this compound has moderate solubility in water.

-

Saturate the aqueous layer with NaCl (Salting out).

-

Perform multiple extractions with Ethyl Acetate (DCM is less effective for the amide).

-

Back-wash the organic layer with minimal brine.

Q: Why is my melting point broad (e.g., 130-136°C instead of sharp 138°C)? A: This indicates the presence of the racemate or diastereomers . The 2,2-dimethyl substitution creates a chiral center at C1 and C3.

-

Fix: Recrystallize from Toluene/Heptane (1:3) . Heat to reflux until dissolved, then cool slowly to 0°C. Fast cooling traps impurities.

References

-

Aratani, T. (1985). "Catalytic asymmetric synthesis of cyclopropane carboxylic acids: An industrial process for the manufacture of permethrin and cilastatin." Pure and Applied Chemistry, 57(12), 1839-1844. Link

-

BenchChem. (2025).[2] "Schotten-Baumann Reaction Troubleshooting Guide." Technical Support Center. Link

-

Shi, X., et al. (2006).[3] "Measurement and Correlation for Solubility of (S)-(+)-2,2-Dimethyl-cyclopropane Carbox Amide in Different Solvents." Chinese Journal of Chemical Engineering, 14(4), 540-543. Link

-

Wang, Q., et al. (1998).[4] "Asymmetric synthesis of S-(+)-2,2-dimethylcyclopropanecarboxylic acid." Tetrahedron: Asymmetry, 9(22), 3971-3977. Link

-

Google Patents. (2010). "CN101735099B - Synthesizing method of S-(+)-2, 2-dimethylcyclopropane carboxamide." Link

Sources

"purification of 2,2-Dimethylcyclopropanecarboxamide from reaction mixtures"

This technical guide is structured as a Tier 3 Support Knowledge Base for process chemists and researchers. It addresses the purification of 2,2-Dimethylcyclopropanecarboxamide (CAS: 75885-58-4), a critical intermediate in the synthesis of the dehydropeptidase inhibitor Cilastatin .[1][2]

Ticket ID: PUR-DMCPA-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Active Scope: Chemical Synthesis Work-up, Biocatalytic Recovery, Impurity Profiling[1][2]

Executive Summary & Molecule Profile[3][4]

User Context: You are likely synthesizing this amide via the ammonolysis of 2,2-dimethylcyclopropanecarbonyl chloride or the hydrolysis of the corresponding nitrile.[1][2] The primary challenge is separating the neutral amide from its acidic precursor (2,2-dimethylcyclopropanecarboxylic acid) and maintaining the integrity of the cyclopropane ring.[1][2]

| Property | Data | Relevance to Purification |

| Structure | Cyclopropane ring w/ gem-dimethyl | Strained ring; avoid strong acids at high heat.[1][3] |

| Melting Point | 135–137 °C | High MP allows for aggressive recrystallization. |

| Solubility (Water) | Low (Cold), Moderate (Hot) | Ideal for "Green" aqueous recrystallization.[2] |

| Solubility (Organic) | Soluble in MeOH, EtOH, DCM | Good for extraction; MeOH used for chiral enrichment.[1][2] |

| pKa | ~16 (Amide) vs. ~5 (Acid impurity) | Critical: Allows pH-swing extraction. |

Frequently Asked Questions (Tier 1 Support)

Q1: My crude product contains significant amounts of 2,2-dimethylcyclopropanecarboxylic acid. How do I remove it without column chromatography? A: You must exploit the pKa difference. The amide is neutral, while the acid impurity ionizes at high pH.[1]

-

The Fix: Dissolve your crude mixture in an organic solvent (DCM or Ethyl Acetate). Wash with 10% aqueous Na₂CO₃ or NaOH (pH 9–11) . The acid converts to its water-soluble carboxylate salt and partitions into the aqueous layer. The amide remains in the organic layer.

Q2: I am using the biocatalytic route (nitrile hydrolysis) and my product is stuck in the aqueous broth. How do I recover it? A: Direct extraction from large water volumes is inefficient.

-

The Fix: Use a macroporous adsorption resin (e.g., Amberlite XAD-2 or D101).[1][2]

-

Adjust broth pH to ~9.0 (to ionize and exclude the acid impurity).

-

Pass supernatant through the resin.

-

Elute the amide with ethanol/water (gradient 40% to 80%) .

-

Q3: The melting point of my solid is depressed (128–130 °C). What is the best solvent to polish the crystals? A: Water is the superior solvent for bulk purity, while Methanol is superior for optical purity (if working with the chiral S-isomer).[1][2]

-

The Fix: Dissolve in water at 65 °C (approx. 10–15 mL/g). Cool slowly to 4 °C . This typically raises purity to >99%.

Detailed Protocols (Knowledge Base)

Protocol A: Chemical Synthesis Work-up (Acid Chloride Route)

Best for: Removing unreacted starting material and inorganic salts.[1]

-

Quench: After the ammonolysis reaction completes, strip off excess solvent/ammonia under reduced pressure.

-

Dissolution: Redissolve the residue in Dichloromethane (DCM) or Ethyl Acetate (approx. 10 mL per gram of theoretical yield).[2]

-

Acid Wash (Critical Step):

-

Wash the organic phase with 1M HCl (removes trace amine/ammonia).

-

-

Base Wash (Impurity Removal):

-

Isolation: Dry organic layer over MgSO₄, filter, and concentrate to dryness.

-

Yield Check: You should obtain a white to off-white solid. If oily, trace solvent remains (cyclopropanes can trap solvent in the lattice).[1] Dry under high vacuum at 40 °C.

Protocol B: Aqueous Recrystallization

Best for: Final polishing of crude material (95% → 99%+).[2]

-

Suspension: Suspend the crude amide in distilled water (Ratio: 1 g solid : 12 mL water).

-

Heating: Heat the mixture to 60–65 °C . Stir until complete dissolution occurs.

-

Crystallization:

-

Allow the solution to cool to room temperature naturally (approx. 1 hour).

-

Transfer to a fridge/chiller at 0–4 °C for 3 hours.

-

-

Filtration: Filter the white needles/plates. Wash with a small amount of ice-cold water.

-

Drying: Dry in a vacuum oven at 45 °C for 4 hours.

Troubleshooting Matrix (Tier 2 Support)

| Symptom | Root Cause | Corrective Action |

| Low Yield (<50%) | Product lost in mother liquor during recrystallization.[5] | Concentrate the mother liquor to half volume and induce a second crop. Ensure cooling reaches 0 °C. |

| Oily Product | Presence of unreacted Nitrile or solvent entrapment. | 1. Triturate the oil with cold Hexane or Pentane to induce solidification.2.[1][2] Check NMR for Nitrile peak (~2230 cm⁻¹ IR). |

| Acid Impurity Persists | pH of the wash was too low or emulsion formed. | Ensure aqueous wash pH is >9. Add brine to break emulsions during extraction. |

| Low Optical Rotation | Racemization or enrichment of the wrong isomer. | Recrystallize from Methanol (not water).[2] The pure enantiomer packs better in MeOH, leaving the racemate in solution [1].[1] |

Process Visualization

The following diagram illustrates the logical decision tree for purifying this compound based on the impurity profile.

Caption: Figure 1. Purification logic flow for this compound, highlighting the pH-swing extraction and solvent selection for crystallization.

References

-

Process for Preparing Optically Active Cyclopropane Carboxamide. Source: WO2007069841A1 (Patent).[2] Relevance: Describes the recrystallization in methanol to increase optical purity and the synthesis from acid chloride. URL:[2]

-

Method for Purifying this compound. Source: CN101445466A (Patent).[2] Relevance: details the aqueous recrystallization method (Dissolve 45-65°C, Crystallize 0-4°C) and resin adsorption. URL:

-

Synthesis and Chiral Resolution of 2,2-Dimethylcyclopropane Carboxylic Acid. Source: ResearchGate (Abstract/Snippet).[2][6] Relevance: Establishes the relationship between the acid precursor and the amide intermediate in Cilastatin synthesis. URL:[Link][2]

Sources

- 1. CN101735099B - Synthesizing method of S-(+)-2, 2-dimethylcyclopropane carboxamide - Google Patents [patents.google.com]

- 2. CN101445466A - Method for purifying 2, 2-dimethyl-cyclopropane carboxamide produced by biocatalytic method - Google Patents [patents.google.com]

- 3. CN110305033A - A kind of purification process of cilastatin sodium intermediate - Google Patents [patents.google.com]

- 4. WO2007069841A1 - Process for preparing optically active cyclopropane carboxamide and derivatives thereof - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Technical Support Center: Separation of 2,2-Dimethylcyclopropanecarboxamide Enantiomers

Welcome to the technical support center for the enantiomeric separation of 2,2-Dimethylcyclopropanecarboxamide. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of separating this chiral molecule. As a key intermediate in the synthesis of various pharmaceuticals, achieving high enantiomeric purity is often a critical step.[1][2] This resource provides in-depth troubleshooting advice and frequently asked questions to address specific challenges you may encounter during your experiments.

The unique structural rigidity of the cyclopropane ring in this compound presents distinct challenges for chiral recognition.[1] This guide will delve into the primary techniques used for its enantioseparation, including chiral chromatography (HPLC and SFC), enzymatic resolution, and diastereomeric crystallization, providing not just protocols, but the scientific reasoning behind them.

I. Chiral Chromatography (HPLC & SFC)

High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques for the analytical and preparative separation of enantiomers.[3][] The success of these methods hinges on the selection of the appropriate chiral stationary phase (CSP) and mobile phase.[5]

Frequently Asked Questions (FAQs) & Troubleshooting

Question: I'm not seeing any separation of the this compound enantiomers on my polysaccharide-based chiral column. What should I do first?

Answer: Lack of resolution is a common starting point. It indicates that the chosen CSP and mobile phase are not creating a sufficient energy difference between the transient diastereomeric complexes formed by the enantiomers and the stationary phase.[5]

-

Initial Step: Re-evaluate Your Chiral Stationary Phase (CSP). The CSP is the most critical factor in chiral separations.[5] For amide compounds like this compound, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are an excellent starting point due to their broad applicability.[5][6] However, no single column can separate all enantiomeric pairs.[6] If your initial choice isn't working, a systematic screening of different polysaccharide-based CSPs is the most effective approach.[7] Consider columns with different chiral selectors, such as amylose tris(3,5-dimethylphenylcarbamate) or cellulose tris(3,5-dichlorophenylcarbamate).

-

Workflow for No Initial Separation:

Caption: Initial troubleshooting workflow for no enantiomeric separation.

Question: My peaks are broad and tailing. How can I improve the peak shape?

Answer: Poor peak shape can be caused by several factors, from secondary interactions with the stationary phase to column overload.

-

Solution 1: Add a Mobile Phase Modifier. For amide compounds, which can have basic properties, interactions with residual acidic silanol groups on the silica support can cause peak tailing.[8] Adding a small amount (typically 0.1% v/v) of a basic modifier like diethylamine (DEA) or isopropylamine (IPA) to the mobile phase can significantly improve peak shape and resolution.[5][9]

-

Solution 2: Reduce Sample Concentration. Injecting too much sample can saturate the stationary phase, leading to peak broadening and tailing.[5] Try reducing the sample concentration or the injection volume.

-

Solution 3: Check for Contamination. A contaminated guard column or the inlet of the analytical column can also cause peak tailing. Try flushing the column with a strong solvent or replacing the guard column.[10]

Question: I'm using SFC for the separation. What are the key parameters to optimize?

Answer: SFC offers advantages in speed and reduced solvent consumption.[][11] The key parameters to optimize for the separation of this compound enantiomers are:

-

Organic Modifier: The choice and percentage of the organic modifier (co-solvent), typically an alcohol like methanol or ethanol, significantly impact selectivity.[6] Systematically vary the modifier percentage.

-

Additives: As with HPLC, acidic or basic additives can be crucial for good peak shape and resolution, especially for ionizable compounds.[8] The combination of both an acidic (e.g., trifluoroacetic acid - TFA) and a basic (e.g., isopropylamine - IPA) additive can sometimes generate unique selectivity.[8]

-

Temperature and Pressure: Both temperature and back pressure can alter the fluid density and, consequently, the retention and selectivity.[6][8] It is worthwhile to investigate a range of temperatures and pressures.

Experimental Protocol: Chiral SFC Method Development

This protocol outlines a general approach for developing a chiral SFC method for the separation of this compound enantiomers.

-

Column Selection:

-

Begin by screening a set of polysaccharide-based chiral stationary phases. Recommended columns include those with amylose and cellulose backbones with various phenylcarbamate derivatives.[6]

-

-

Initial Screening Conditions:

-

Mobile Phase: Supercritical CO₂ and Methanol (as modifier).

-

Gradient: A common starting gradient is 5% to 50% Methanol over 5-10 minutes.[12]

-

Flow Rate: 2-4 mL/min for analytical columns.[9]

-

Back Pressure: 150 bar.[9]

-

Temperature: 40°C.[9]